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Compound of Interest

Compound Name: 2-Chloro-1,3-dinitrobenzene

Cat. No.: B1198899

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
2-Chloro-1,3-dinitrobenzene (CAS No: 606-21-3), a key intermediate in the synthesis of
various chemical compounds. This document is intended for researchers, scientists, and
professionals in the field of drug development and chemical analysis, offering detailed
information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Chloro-1,3-dinitrobenzene.
Due to the limited availability of experimentally derived public data for this specific isomer, the
NMR and Mass Spectrometry data are predicted based on established spectroscopic principles
and data from analogous compounds. The IR data is based on publicly available spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
(Predicted)

'H NMR (Proton NMR)

Solvent: CDCIs, Reference: TMS (0 ppm)
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment

ppm) (3, Hz)
~8.6 - 8.8 Doublet ~8-9 H-4
~8.3-85 Triplet ~8-9 H-5
~7.8-8.0 Doublet ~8-9 H-6

13C NMR (Carbon-13 NMR)

Solvent: CDCls
Chemical Shift (6, ppm) Assighment

~148-152 C-1, C-3 (C-NO2)
~135-138 C-2 (C-Cl)
~130-133 C-5

~125-128 C-4, C-6

Infrared (IR) Spectroscopy Data

The following characteristic absorption bands are observed in the gas-phase IR spectrum of 2-

Chloro-1,3-dinitrobenzene.

Wavenumber (cm—?) Intensity Assignment
3100-3000 Medium Aromatic C-H stretch
1530-1550 Strong Asymmetric NOz2 stretch
1340-1360 Strong Symmetric NOz2 stretch
~850 Strong C-N stretch

~740 Strong C-Cl stretch

600-700 Medium-Strong C-H out-of-plane bend
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Mass Spectrometry (MS) Data (Predicted)

lonization Method: Electron lonization (EI)

miz Relative Intensity (%) Assighment

[M]* (Molecular ion, showing

202/204 High
isotopic pattern for Cl)
172/174 Medium [M-NOJ*
156/158 Medium [M-NO2]*
121 High [M-NO2-CIJ*
75 Medium [CeHs]*

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 2-Chloro-1,3-dinitrobenzene is dissolved
in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a clean, dry NMR
tube.[1] A small amount of tetramethylsilane (TMS) may be added as an internal standard for
chemical shift referencing (& = 0.00 ppm).[1]

 Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 500 MHz) is used for
analysis.

o Data Acquisition:
o The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

o For H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
Typically, 8 to 16 scans are acquired.
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o For 3C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum
and enhance the signal-to-noise ratio. A larger number of scans (e.g., 128 or more) is
typically required due to the lower natural abundance of 13C.

o Data Processing: The acquired FID is Fourier transformed to obtain the frequency-domain
spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to
the internal standard.

Infrared (IR) Spectroscopy

For a solid sample like 2-Chloro-1,3-dinitrobenzene, several methods can be employed:

» Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on
the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact
between the sample and the crystal. The IR spectrum is then recorded. This is a common
and rapid method for obtaining IR spectra of solids.

o KBr Pellet Method: Approximately 1-2 mg of the sample is finely ground with about 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed
into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample
holder of the FTIR spectrometer for analysis.

e Nujol Mull Method: A few milligrams of the finely ground sample are mixed with a drop of
Nujol (mineral oil) to form a paste (mull).[2][3][4] The mull is then spread between two salt
plates (e.g., NaCl or KBr) and the spectrum is recorded.[2][3][4] The characteristic peaks of
Nujol must be subtracted or ignored in the final spectrum.[2][3][4]

The spectrum is typically recorded over the range of 4000 to 400 cm~1. A background spectrum
of the empty accessory (for ATR) or the pure KBr pellet/salt plates is recorded and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: For a volatile compound like 2-Chloro-1,3-dinitrobenzene, Gas
Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample, dissolved
in a volatile organic solvent, is injected into the GC. The components are separated based
on their boiling points and retention times in the GC column.
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« lonization: As the sample elutes from the GC column, it enters the ion source of the mass
spectrometer. Electron lonization (EI) is a common method where high-energy electrons
(typically 70 eV) bombard the sample molecules, causing them to ionize and fragment.[5]

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge
ratio (m/z).[6]

» Detection: An electron multiplier or a similar detector records the abundance of each ion at a

specific m/z value.

o Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z. The molecular ion peak provides the molecular weight of the compound, and the
fragmentation pattern gives clues about its structure.[5]

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an
organic compound like 2-Chloro-1,3-dinitrobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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